molecular formula C6H6N2O3 B12875227 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

Cat. No.: B12875227
M. Wt: 154.12 g/mol
InChI Key: XMAZMUFUANBEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is a fused heterocyclic compound featuring a pyrazole ring fused to a 1,4-oxazine moiety, with two ketone groups at positions 2 and 4. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

InChI

InChI=1S/C6H6N2O3/c9-5-3-4-6(10)11-2-1-8(4)7-5/h3H,1-2H2,(H,7,9)

InChI Key

XMAZMUFUANBEAE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC(=O)NN21

Origin of Product

United States

Preparation Methods

Steps Involved:

  • Intermediate Formation :

    • Reduction of diethyl malonates or related esters using reducing agents like lithium aluminum hydride at low temperatures (e.g., 0°C).
    • Protection of alcohol groups in the intermediate using tosyl chloride and triethylamine to form sulfonated derivatives.
  • Cyclization :

    • The protected intermediate reacts with a pyrazole-containing compound in the presence of a base like potassium carbonate.
    • The reaction mixture is heated (e.g., at 100°C for several hours) to promote cyclization and form the oxazine ring.
  • Purification :

    • Organic layers are extracted using solvents such as ethyl acetate.
    • Purification is carried out through column chromatography using silica gel and elution with solvent mixtures like hexane/ethyl acetate.

Specific Reaction Conditions

Reaction Mixture Details:

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).
  • Bases: Potassium carbonate or triethylamine.
  • Temperature: Typically ranges from ambient to elevated temperatures (~100°C).
  • Duration: Reaction times vary but can extend up to 12 hours for cyclization steps.

Chemical Analysis Post-Synthesis :

  • Elemental analysis is used to confirm the composition of the final product.
  • Spectroscopic techniques such as NMR (both proton and carbon) and GC-MS are employed to verify the structure and purity.

Below is a summary table highlighting key parameters in the preparation process:

Step Reagents/Conditions Outcome
Reduction Lithium aluminum hydride in THF at 0°C Formation of alcohol intermediates
Protection Tosyl chloride with triethylamine in DCM Formation of sulfonated intermediates
Cyclization Potassium carbonate in DMF at 100°C Formation of pyrazolo[5,1-c]oxazine derivative
Purification Column chromatography (silica gel; hexane/EtOAc mixture) Isolation of pure compound
Structural Confirmation NMR (DMSO-d6), GC-MS Verification of molecular structure

Key Observations from Literature

Spectroscopic Data :

  • Proton NMR shows characteristic peaks for CH2 groups and aromatic protons.
  • Carbon NMR confirms the presence of oxazine and pyrazole carbons.

Yield :

  • Typical yields range from moderate to high (~60–90%), depending on reaction conditions and purification efficiency.

Challenges :

  • Cyclization reactions may require precise control over temperature and pH to avoid side reactions.
  • Purification steps are crucial to eliminate impurities that may arise from incomplete reactions or by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dihydro derivatives, and substitution reactions can result in various substituted pyrazolooxazine compounds .

Scientific Research Applications

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is a heterocyclic compound with a unique structure featuring fused pyrazolo and oxazine rings. The molecular formula is C7H8N2O3. This compound has applications in scientific research, particularly in medicinal chemistry and pharmacology.

Scientific Research Applications

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione as a therapeutic agent
This compound has been studied as a potential therapeutic agent, especially as a phosphodiesterase 4B (PDE4B) inhibitor, suggesting its relevance in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease. Derivatives of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione have demonstrated antimicrobial properties against multidrug-resistant microorganisms, highlighting their potential in combating infections.

Interaction and Binding Affinity Studies
Interaction studies involving 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione are centered on its binding affinity with biological targets, such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its therapeutic potential.

Structural Similarity and Biological Activity
Several compounds share structural similarities with 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione, and these compounds include:

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: Displays a similar bicyclic structure and contains a carboxamide group, which contributes to PDE4B inhibition.
  • 6-Fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A fluorinated variant with altered electronic properties that enhance biological activity.
  • Ethyl (6R)-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: An ester derivative with improved solubility, potentially leading to broader therapeutic applications.

The specific arrangement of nitrogen and oxygen atoms within the heterocyclic framework of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione provides unique chemical reactivity and biological activities that are not fully replicated by similar compounds.

Mechanism of Action

The mechanism by which 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Functional Groups
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione Pyrazole fused to oxazine 2,4-dione Two ketones
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate Pyrazole fused to oxazine Ethyl ester at C2 Ester, ketone
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione (1M7) Benzene fused to oxazine Nitro at C7, 2,4-dione Nitro, two ketones
1-Aryl-7,7-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylate (8b) Pyrazole fused to pyrazole Methyl ester at C2, aryl at N1 Ester, ketone

Key Observations :

  • Dione vs.
  • Fused Ring Systems : Pyrazolo-oxazines (target compound) exhibit distinct electronic profiles compared to benzo-oxazines (e.g., 1M7 in ), where the benzene ring increases aromaticity and nitro groups introduce electron-withdrawing effects .

Pharmacological Potential

  • Comparative Bioactivity : Ester derivatives (e.g., ethyl carboxylate) are often used as prodrugs due to improved membrane permeability, whereas dione-containing compounds may act as enzyme inhibitors or chelators .

Commercial and Industrial Relevance

  • Availability : Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is commercially available (), indicating industrial scalability for analogs .
  • Diverse Modifications : Over 12 suppliers list derivatives with amine or carboxylic acid groups (), underscoring the scaffold’s versatility for drug discovery .

Biological Activity

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is a heterocyclic compound notable for its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B inhibitors are significant in treating various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Structure and Properties

The molecular formula of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is C7_7H8_8N2_2O3_3, indicating the presence of two nitrogen atoms within its bicyclic structure. The arrangement of nitrogen and oxygen atoms in this compound enhances its chemical reactivity and biological properties .

Research indicates that 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione functions primarily as a PDE4B inhibitor. By inhibiting this enzyme, the compound can modulate inflammatory responses and has shown promise in reducing symptoms associated with respiratory diseases .

Antimicrobial Properties

Recent studies have indicated that derivatives of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione exhibit antimicrobial activity against multidrug-resistant microorganisms. This suggests potential applications in combating infections that are resistant to conventional treatments .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammatory responses. Elevated cAMP levels can suppress the release of pro-inflammatory cytokines and enhance the activity of anti-inflammatory pathways .

Study on PDE4B Inhibition

A study conducted on various PDE4B inhibitors highlighted the efficacy of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione in reducing inflammation in animal models of asthma. The results demonstrated significant reductions in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .

Antimicrobial Efficacy Assessment

In vitro tests were performed to evaluate the antimicrobial efficacy of derivatives of 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione against several pathogenic strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamideSimilar bicyclic structure; contains carboxamide groupPDE4B inhibition
6-Fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineFluorinated variant; altered electronic propertiesEnhanced biological activity
Ethyl (6R)-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateEster derivative; improved solubilityBroader therapeutic applications

This table illustrates how modifications to the core structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Question

  • Single-crystal XRD : Resolves stereochemical ambiguities, with mean C–C bond accuracy of 0.004 Å and R-factor ≤ 0.047 .
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]+ with <0.0003 Da error) and fragmentation patterns .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Advanced Research Question

  • Factorial design : Systematically vary temperature, solvent polarity, and catalyst loading to identify dominant factors affecting yield. Pre-experimental screening (e.g., Plackett-Burman design) reduces trial iterations .
  • In situ monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction kinetics dynamically .
  • Byproduct analysis : Employ tandem MS/MS to identify side products and modify protecting groups accordingly .

How should researchers reconcile contradictions between theoretical computational models and experimental data (e.g., bond angles, reactivity)?

Advanced Research Question

  • Multi-level theoretical frameworks : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to simulate solvent effects .
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between XRD and DFT-predicted geometries. Adjust basis sets or solvation models iteratively .
  • Experimental validation : Perform controlled reactivity studies (e.g., electrophilic substitution) to test computational predictions .

What computational approaches are recommended for predicting biological activity or pharmacokinetic properties?

Advanced Research Question

  • QSAR modeling : Use molecular descriptors (e.g., LogP, polar surface area) to correlate structural features with bioactivity. Validate against in vitro enzyme inhibition assays .
  • Docking simulations : Map compound interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via NMR titration .
  • ADMET prediction : Apply tools like SwissADME to assess permeability, cytochrome P450 interactions, and toxicity thresholds .

What strategies address challenges in functionalizing the pyrazolo-oxazine core without disrupting the fused ring system?

Advanced Research Question

  • Regioselective substitution : Prioritize electrophilic aromatic substitution at the 3-position using directing groups (e.g., methoxy or chloro substituents) .
  • Cross-coupling reactions : Employ Suzuki-Miyaura conditions for aryl boronic acid coupling at the 6-position, ensuring Pd catalyst compatibility with the oxazine ring .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .

How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Advanced Research Question

  • Dose-response profiling : Use IC50/EC50 curves with ≥6 concentration points to distinguish true activity from assay noise .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Redox stability assays : Monitor compound degradation in cell culture media via LC-MS to confirm bioactivity correlates with intact structure .

What methodologies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Continuous flow chemistry : Reduces batch variability and improves heat/mass transfer for cyclization steps .
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for preparative separation, with mobile phase optimization for resolution (R > 1.5) .
  • Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

How can AI/ML tools enhance research efficiency in studying this compound?

Advanced Research Question

  • Retrosynthetic planning : Use AI platforms (e.g., IBM RXN) to propose novel routes based on reaction databases .
  • Data mining : Train ML models on PubChem or ChEMBL bioactivity data to predict understudied targets .
  • Automated crystallization screening : Deploy robotic systems with ML-driven image analysis to identify optimal crystallization conditions .

What interdisciplinary approaches resolve contradictions in mechanistic studies (e.g., unexpected catalytic behavior)?

Advanced Research Question

  • Hybrid experimental-theoretical workflows : Combine kinetic isotope effects (KIE) with DFT transition state analysis to validate mechanisms .
  • Synchrotron studies : Use time-resolved X-ray absorption spectroscopy (XAS) to capture transient intermediates during catalysis .
  • Collaborative peer review : Engage computational and synthetic chemists to iteratively refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.